3-[(1,3-Benzoxazol-2-yl)amino]-1-(furan-3-yl)propan-1-ol
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Overview
Description
3-[(1,3-Benzoxazol-2-yl)amino]-1-(furan-3-yl)propan-1-ol is an organic compound that features a benzoxazole ring, a furan ring, and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-Benzoxazol-2-yl)amino]-1-(furan-3-yl)propan-1-ol typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Attachment of Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furan derivatives.
Formation of Propanol Group: The propanol group can be introduced by the reduction of a corresponding aldehyde or ketone using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanol group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of alcohols or amines, depending on the specific functional groups targeted.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted benzoxazole and furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[(1,3-Benzoxazol-2-yl)amino]-1-(furan-3-yl)propan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe or ligand to study the interactions of benzoxazole and furan-containing molecules with biological targets. It can also be used in the development of new drugs or bioactive molecules.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications as a pharmacophore for the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(1,3-Benzoxazol-2-yl)amino]-1-(furan-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The benzoxazole and furan rings can engage in π-π stacking, hydrogen bonding, and other non-covalent interactions, while the propanol group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzoxazol-2-ylamino)-1-(thiophen-3-yl)propan-1-ol: Similar structure but with a thiophene ring instead of a furan ring.
3-(1,3-Benzoxazol-2-ylamino)-1-(pyridin-3-yl)propan-1-ol: Similar structure but with a pyridine ring instead of a furan ring.
3-(1,3-Benzoxazol-2-ylamino)-1-(benzofuran-3-yl)propan-1-ol: Similar structure but with a benzofuran ring instead of a furan ring.
Uniqueness
The uniqueness of 3-[(1,3-Benzoxazol-2-yl)amino]-1-(furan-3-yl)propan-1-ol lies in its combination of a benzoxazole ring, a furan ring, and a propanol group. This specific arrangement of functional groups provides distinct chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(1,3-benzoxazol-2-ylamino)-1-(furan-3-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-12(10-6-8-18-9-10)5-7-15-14-16-11-3-1-2-4-13(11)19-14/h1-4,6,8-9,12,17H,5,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSLYQXSAJOVJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NCCC(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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